3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common approach is the Ugi-Wittig reaction, which is a one-pot synthesis method. This reaction involves the sequential reactions of (2-carboxybenzyl)triphenylphosphonium salts, isocyanides, and N-aryl-1,2,3,4-tetrahydroisoquinolines in the presence of DEAD (diethyl azodicarboxylate) and Et3N (triethylamine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety may yield isoquinoline derivatives, while reduction of the thiazole ring may yield dihydrothiazole derivatives.
Scientific Research Applications
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, this compound is being investigated for use in drug development. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and exhibit similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer properties.
Dihydropyrimidinone derivatives: These compounds share the dihydropyrimidinone core and are used in various medicinal applications.
Uniqueness
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5-(4-phenyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of three different heterocyclic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-22(27-11-10-17-6-4-5-9-19(17)13-27)14-28-16-25-12-20(24(28)30)23-26-21(15-31-23)18-7-2-1-3-8-18/h1-9,12,15-16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHGSAKDRSESAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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